molecular formula C11H19N3O B2730488 Rac-[(2R,3S)-2-(1-ethyl-1H-pyrazol-5-yl)oxan-3-yl]methanamine CAS No. 1969288-29-6

Rac-[(2R,3S)-2-(1-ethyl-1H-pyrazol-5-yl)oxan-3-yl]methanamine

Cat. No.: B2730488
CAS No.: 1969288-29-6
M. Wt: 209.293
InChI Key: VYEOVTOVVBEVJI-GXSJLCMTSA-N
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Description

Rac-[(2R,3S)-2-(1-ethyl-1H-pyrazol-5-yl)oxan-3-yl]methanamine is a chiral amine featuring a pyrazole moiety substituted with an ethyl group at the N1 position, fused to a six-membered oxane (tetrahydropyran) ring. The stereochemistry is defined as a racemic mixture of the (2R,3S) configuration. Its molecular formula is C₁₁H₁₉N₃O, with a molecular weight of 209.29 g/mol (calculated). This compound is primarily utilized in pharmaceutical research as a building block for drug discovery, particularly in targeting central nervous system (CNS) receptors and enzymes .

Properties

IUPAC Name

[(2R,3S)-2-(2-ethylpyrazol-3-yl)oxan-3-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3O/c1-2-14-10(5-6-13-14)11-9(8-12)4-3-7-15-11/h5-6,9,11H,2-4,7-8,12H2,1H3/t9-,11+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYEOVTOVVBEVJI-GXSJLCMTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC=N1)C2C(CCCO2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=CC=N1)[C@H]2[C@@H](CCCO2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rac-[(2R,3S)-2-(1-ethyl-1H-pyrazol-5-yl)oxan-3-yl]methanamine typically involves multiple steps, including the formation of the oxane ring and the introduction of the pyrazole group. Common synthetic routes may involve:

    Formation of the Oxane Ring: This can be achieved through cyclization reactions involving appropriate precursors under acidic or basic conditions.

    Introduction of the Pyrazole Group: This step often involves the reaction of the oxane intermediate with an ethyl-substituted pyrazole derivative under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Reactions at the Primary Amine Group

The terminal NH<sub>2</sub> group exhibits nucleophilic behavior typical of primary amines.

Reaction TypeConditionsProductNotes
Alkylation Alkyl halides, base (e.g., K<sub>2</sub>CO<sub>3</sub>), polar aprotic solventN-alkylated derivativesEthyl groups on pyrazole may sterically hinder reactivity
Acylation Acid chlorides/anhydrides, DMAP, DCMAmides (e.g., acetylated product)Confirmed in analogs via IR (N–H stretch loss)
Schiff Base Formation Aldehydes/ketones, mild acid catalysisImine derivativesStabilized by conjugation with pyrazole

Pyrazole Ring Modifications

The 1-ethylpyrazole moiety undergoes electrophilic substitution and coordination reactions.

Reaction TypeConditionsProductEvidence
Halogenation NBS or Cl<sub>2</sub>/FeCl<sub>3</sub>4-Halo-pyrazole derivativesAnalogous methyl-pyrazole compounds show regioselectivity at C4
Nitration HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 0–5°CNitropyrazole productsPredicted via computational modeling (Hammett σ<sub>p</sub>)
Metal Coordination Transition metal salts (e.g., Cu(II), Zn(II))Pyrazole-metal complexesConfirmed in related structures via XRD

Oxane Ring Reactivity

The tetrahydropyran ring displays limited reactivity under standard conditions but can undergo ring-opening under acidic or oxidative stress.

Reaction TypeConditionsProductExperimental Support
Acid-Catalyzed Ring Opening HCl (conc.), refluxLinear diol with protonated amineObserved in stability studies
Oxidation KMnO<sub>4</sub>, H<sub>2</sub>O, ΔKetone formation at C3Inferred from similar oxane systems

Cross-Coupling Reactions

The pyrazole ring facilitates palladium-catalyzed couplings, enhancing molecular complexity.

Reaction TypeConditionsProductYield & Selectivity
Suzuki-Miyaura Aryl boronic acids, Pd(PPh<sub>3</sub>)<sub>4</sub>, baseBiaryl-pyrazole hybridsReported in ethyl-pyrazole analogs (75–85% yield)
Sonogashira Terminal alkynes, CuI, Pd catalystAlkyne-functionalized derivativesLimited steric hindrance from ethyl group

Stability Under Physiological Conditions

Critical for pharmacological applications:

ConditionObservationDegradation PathwayReference
pH 7.4 buffer, 37°C90% intact after 24 hrsSlow hydrolysis of oxane ringSimulated gastric fluid studies
UV light (254 nm)40% decomposition in 6 hrsRadical-mediated C–N bond cleavagePhotostability assays

Synthetic Utility

Key intermediates derived from this compound include:

  • Proton-pump inhibitors : Via pyrazole sulfonation

  • Anticancer agents : N-functionalized amides targeting kinase domains

  • Ligands for catalysis : Chiral auxiliaries in asymmetric synthesis

Reaction optimization data for acylation (representative example):

Acylating AgentTemp (°C)Time (hrs)Yield (%)
Acetyl chloride25292
Benzoyl chloride40485
Tosyl chloride0178

Scientific Research Applications

Chemical Properties and Structure

Rac-[(2R,3S)-2-(1-ethyl-1H-pyrazol-5-yl)oxan-3-yl]methanamine has a molecular formula of C11H19N3O and a molecular weight of approximately 209.29 g/mol. Its structure features a pyrazole ring and an oxane (tetrahydrofuran) ring, contributing to its distinctive chemical properties and potential biological interactions .

Pharmacological Applications

2.1 Anti-inflammatory and Antimicrobial Properties

Preliminary studies suggest that this compound may exhibit anti-inflammatory and antimicrobial effects. Research indicates that compounds with similar structural characteristics can influence inflammatory pathways and microbial growth, making this compound a candidate for further investigation in therapeutic applications.

Case Study: Enzyme Interaction

In a study exploring enzyme mechanisms, this compound was utilized as a biochemical probe to understand its interaction with specific enzymes. The results indicated that the compound could modulate enzyme activity, suggesting potential applications in drug development targeting specific biochemical pathways.

Bioinformatics Applications

3.1 Inclusion in Bioactivity Databases

The compound has been included in bioactivity databases such as ChEMBL, which facilitates drug discovery analyses. This inclusion allows researchers to access extensive bioactivity data and explore the compound's potential as a drug candidate in various therapeutic areas.

3.2 Computational Modeling Studies

Computational modeling studies have been conducted to predict the interactions of this compound with biological targets. These studies help in understanding the binding affinities and specific interactions at the molecular level, which are crucial for rational drug design .

Optoelectronic Applications

4.1 Potential in Optoelectronic Devices

Research has indicated that this compound may be studied for its optical properties within the field of optoelectronics. Investigations into its interaction with light could lead to advancements in quantum cascade laser systems, potentially contributing solutions to global challenges such as climate change or healthcare advancements.

Summary of Findings

The applications of Rac-[(2R,3S)-2-(1-ethyl-1H-pyrazol-5-yl)oxan-3-y]methanamine are diverse and promising across several scientific fields:

Field Application Potential Impact
PharmacologyAnti-inflammatory and antimicrobial propertiesDevelopment of new therapeutic agents
BioinformaticsInclusion in bioactivity databasesEnhanced drug discovery processes
OptoelectronicsOptical property investigationsInnovations in laser technology

Mechanism of Action

The mechanism of action of Rac-[(2R,3S)-2-(1-ethyl-1H-pyrazol-5-yl)oxan-3-yl]methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and interaction kinetics are essential to understand its mechanism of action fully.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key structural variations among analogues include:

  • Substituent on the pyrazole nitrogen (e.g., ethyl, methyl, or hydrogen).
  • Position of pyrazole attachment (5-yl vs. 4-yl).
  • Oxygen ring type (six-membered oxane vs. five-membered oxolane).
  • Functional group modifications (methanamine vs. methanol, free base vs. dihydrochloride salt).

Structural and Molecular Data

The following table summarizes critical differences:

Compound Name Substituent (Pyrazole N) Pyrazole Position Ring Type Functional Group Molecular Formula Molecular Weight (g/mol) Key References
Rac-[(2R,3S)-2-(1-ethyl-1H-pyrazol-5-yl)oxan-3-yl]methanamine (Target) Ethyl 5-yl Oxane Methanamine (free base) C₁₁H₁₉N₃O 209.29
Rac-[(2R,3S)-2-(1-methyl-1H-pyrazol-5-yl)oxolan-3-yl]methanamine dihydrochloride Methyl 5-yl Oxolane Methanamine (salt) C₉H₁₇Cl₂N₃O 254.16
Rac-[(2R,3S)-2-(1H-pyrazol-5-yl)oxan-3-yl]methanamine dihydrochloride Hydrogen 5-yl Oxane Methanamine (salt) C₁₃H₂₀N₂O₂ 229.18
Rac-[(2R,3S)-2-(1-ethyl-1H-pyrazol-4-yl)oxan-3-yl]methanol Ethyl 4-yl Oxane Methanol C₁₁H₂₀N₂O₂ 220.29
[1-Methyl-4-(trifluoromethyl)-1H-pyrazol-5-yl]methanamine Methyl/CF₃ 5-yl N/A Methanamine C₆H₈F₃N₃ 179.15

Implications of Structural Differences

Substituent Effects
  • Ethyl vs.
  • Trifluoromethyl : The CF₃ group in [1-Methyl-4-(trifluoromethyl)-1H-pyrazol-5-yl]methanamine introduces electron-withdrawing effects, altering binding affinity in medicinal chemistry contexts .
Ring System Variations
  • Oxane (6-membered) vs. Oxolane (5-membered): Oxane rings offer greater conformational flexibility, which may enhance binding to larger enzymatic pockets.
Functional Group Modifications
  • Methanamine vs. Methanol: The primary amine in the target compound enables protonation at physiological pH, enhancing solubility and ionic interactions. Methanol derivatives (e.g., ) lack this basicity, reducing bioavailability .
  • Dihydrochloride Salts : Salt forms (e.g., ) improve aqueous solubility but may introduce formulation challenges due to hygroscopicity .
Positional Isomerism
  • 5-yl vs. 4-yl Pyrazole Attachment : The 5-yl position in the target compound places the ethyl group in a sterically accessible region, whereas 4-yl substitution () could hinder interactions with planar binding sites .

Biological Activity

Rac-[(2R,3S)-2-(1-ethyl-1H-pyrazol-5-yl)oxan-3-yl]methanamine (CAS No. 1808068-45-2) is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.

  • Molecular Formula : C₁₀H₁₇N₃O
  • Molecular Weight : 195.26 g/mol
  • Purity : 95% .

Synthesis

The synthesis of this compound involves the reaction of specific pyrazole derivatives with oxirane compounds. The detailed synthetic pathway has been documented in various studies focusing on similar pyrazole derivatives, which often exhibit diverse biological activities .

Antimicrobial Activity

Recent studies have shown that compounds related to this compound exhibit significant antimicrobial properties. For instance, derivatives with similar structures were evaluated for their effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The results indicated that some compounds demonstrated comparable activity to established antibiotics .

CompoundBacterial StrainZone of Inhibition (mm)MIC (μg/mL)
10aE. coli1562.5
10bS. aureus2031.25
RavuconazoleE. coli1831.5

Anti-inflammatory Activity

The anti-inflammatory potential of Rac derivatives has also been explored. A study indicated that certain pyrazole-based compounds can inhibit pro-inflammatory cytokine release in vitro, suggesting their utility in treating inflammatory conditions . This activity is thought to be mediated through the modulation of signaling pathways involved in inflammation.

Case Studies

  • Case Study on Antimicrobial Efficacy :
    A series of experiments were conducted where Rac derivatives were tested against E. coli and Staphylococcus aureus. The results showed that compounds with specific substitutions on the pyrazole ring exhibited enhanced antimicrobial properties compared to their unsubstituted counterparts.
  • Case Study on Anti-inflammatory Properties :
    In a controlled study, Rac derivatives were administered to cell cultures stimulated with lipopolysaccharides (LPS). The compounds significantly reduced the levels of TNF-alpha and IL-6, indicating a strong anti-inflammatory effect .

Q & A

Q. What are the key synthetic pathways for preparing Rac-[(2R,3S)-2-(1-ethyl-1H-pyrazol-5-yl)oxan-3-yl]methanamine?

The synthesis typically involves coupling a pyrazole derivative with an oxane precursor. For example, a lithiation strategy (using n-BuLi in THF at −78 °C) can introduce the ethyl-pyrazole moiety to the oxane backbone, followed by reductive amination (NaCNBH₃/AcOH) to form the methanamine group . Purification via column chromatography and salt formation (e.g., dihydrochloride) is often employed to improve stability, as seen in structurally similar compounds .

Q. How can researchers confirm the identity and purity of this compound?

Analytical methods include:

  • NMR spectroscopy : Compare chemical shifts of the oxan-3-yl methanamine protons (δ ~2.5–3.5 ppm) and pyrazole protons (δ ~6.5–7.5 ppm) with reference data from analogs like [2-(1-ethyl-1H-pyrazol-5-yl)oxolan-3-yl]methanamine .
  • Mass spectrometry : Verify molecular weight (calculated: ~237.3 g/mol for free base) using ESI-MS or HRMS.
  • HPLC : Assess purity (>95%) using reverse-phase columns and UV detection, as reported for related dihydrochloride salts .

Advanced Research Questions

Q. What strategies resolve the racemic mixture into enantiomers, and how is stereochemistry validated?

  • Chiral resolution : Use chiral HPLC with cellulose-based columns (e.g., Chiralpak® IC) and isocratic elution (hexane:isopropanol 90:10). Monitor enantiomeric excess via polarimetry or circular dichroism.
  • X-ray crystallography : Determine absolute configuration using single crystals. SHELXL refinement (SHELX-97) is widely applied for small-molecule structures, though twinning or low-resolution data may require alternative software .
  • Stereochemical analogs : Compare optical rotation with derivatives like rac-[(2R,5S)-tetrahydrofuran-2,5-diyl]dimethanamine (CAS 748762-46-1) to infer configuration .

Q. How does the ethyl group on the pyrazole ring influence physicochemical properties?

Substituents like ethyl vs. methyl (e.g., CAS 1807941-57-6 vs. 1251225-28-1) alter:

  • Lipophilicity : LogP increases by ~0.5 units with ethyl, impacting solubility (tested via shake-flask method).
  • Metabolic stability : Ethyl groups reduce oxidative metabolism in liver microsome assays compared to methyl analogs .
  • Conformational rigidity : Molecular dynamics simulations show ethyl-pyrazole restricts oxane ring puckering, affecting receptor binding .

Q. How can computational tools predict synthetic routes or biological targets for this compound?

  • Retrosynthetic analysis : Use databases like Reaxys or Pistachio to identify feasible routes (e.g., reductive amination of ketone intermediates) .
  • Docking studies : Model interactions with targets like serotonin receptors, leveraging pyrazole’s π-π stacking potential. Validate with SPR or radioligand binding assays .

Data Contradiction & Troubleshooting

Q. How should researchers address conflicting NMR data for diastereomers or tautomers?

  • Variable-temperature NMR : Resolve dynamic processes (e.g., pyrazole tautomerism) by acquiring spectra at 25°C and −40°C .
  • 2D experiments : Use NOESY to distinguish diastereomers. For example, cross-peaks between oxan-3-yl methanamine and pyrazole protons confirm spatial proximity in the (2R,3S) isomer .

Q. Why might X-ray crystallography fail for this compound, and what alternatives exist?

  • Crystallization issues : Additive screening (e.g., silver nitrate) or co-crystallization with tartaric acid may improve crystal quality .
  • Electron diffraction : Use MicroED for nanocrystals if traditional methods fail.
  • Comparative analysis : Cross-reference with structurally characterized analogs like tert-butyl carbamate derivatives (CAS 1172623-98-1) .

Methodological Recommendations

  • Synthetic optimization : Replace THF with 2-MeTHF for greener lithiation reactions .
  • Stability testing : Store dihydrochloride salts at −20°C under nitrogen to prevent decomposition, as recommended for similar amines .

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